ethyl 4-(4-{[2-(diethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
The exact mass of the compound this compound is 623.2002894 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-[4-[2-(diethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O5S2.ClH/c1-5-30(6-2)15-20-33(27-29-25-21(4)9-8-10-24(25)39-27)26(34)22-11-13-23(14-12-22)40(36,37)32-18-16-31(17-19-32)28(35)38-7-3;/h8-14H,5-7,15-20H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPTIZZNLKZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-{2-(diethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article aims to review its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with various functional groups, including a sulfonamide and a benzothiazole moiety. Its molecular formula can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 421.99 g/mol
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, piperazine derivatives have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which may have analgesic and anti-inflammatory effects .
1. Antinociceptive Effects
Studies have demonstrated that piperazine derivatives can exhibit significant antinociceptive properties. For example, a related compound was shown to reduce pain responses in various animal models, suggesting potential use in pain management therapies .
2. Antimicrobial Activity
The antibacterial properties of similar compounds have been investigated, showing effectiveness against various bacterial strains. The presence of the benzothiazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .
Case Study 1: Analgesic Activity
In a study assessing the analgesic effects of piperazine derivatives, researchers observed that the compound significantly reduced pain in rodent models subjected to thermal and chemical nociceptive stimuli. The results indicated a dose-dependent response, supporting its potential as an analgesic agent .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for the development of new therapeutic agents. Its structural features suggest potential activity against certain diseases, particularly those related to the central nervous system (CNS).
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds have shown anticancer properties. The incorporation of piperazine and sulfonamide groups enhances the biological activity of the compound, making it a potential lead for developing anticancer drugs. Studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activity. The presence of diethylamino and piperazine moieties may contribute to enhanced efficacy against various bacterial and fungal strains. This makes the compound a promising candidate for further exploration in antimicrobial drug development .
Drug Development
The unique structure of ethyl 4-(4-{2-(diethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride positions it well for use in drug formulation.
Pharmacokinetics and Bioavailability
Studies on similar compounds suggest that modifications in the piperazine and benzothiazole structures can enhance solubility and bioavailability, crucial factors for effective drug delivery systems . The hydrochloride salt form may also improve stability and absorption characteristics.
Targeted Drug Delivery
The sulfonamide group can facilitate targeted delivery mechanisms, allowing for the design of prodrugs that release active pharmaceutical ingredients at specific sites within the body . This approach could be particularly beneficial in cancer therapy, where localized drug action is desired to minimize systemic side effects.
Biochemical Applications
Beyond medicinal uses, this compound can serve as a biochemical tool in research settings.
Enzyme Inhibition Studies
The compound's ability to interact with various biological targets makes it suitable for enzyme inhibition studies. Understanding its interactions with specific enzymes could lead to insights into metabolic pathways and disease mechanisms .
Molecular Probes
Due to its structural complexity, it may also function as a molecular probe in biochemical assays, helping researchers visualize or quantify biological processes at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
